Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a fluorinated 1,2,3-triazole derivative characterized by a 4-fluorobenzyl substituent at position 1, a methyl group at position 5, and an ethyl ester at position 4 of the triazole ring. The fluorine atom on the benzyl group enhances electronic and steric properties, making it valuable in medicinal chemistry and materials science. Fluorinated triazoles are prized for their metabolic stability, bioavailability, and ability to participate in non-covalent interactions (e.g., C–F⋯H bonds) .
Properties
IUPAC Name |
ethyl 1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBHVJSCOQGDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146609 | |
| Record name | Ethyl 1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-26-5 | |
| Record name | Ethyl 1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 4-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as ethyl propiolate, in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as an antimicrobial agent. Research indicates that compounds containing the triazole ring exhibit antifungal properties, making them suitable candidates for treating fungal infections.
Case Study: Antifungal Activity
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives against a range of fungal strains. The results demonstrated that this compound showed significant activity against Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent in antifungal treatments .
Agricultural Applications
This compound also shows promise as a pesticide or herbicide. Its structure allows it to interact with biological systems in plants, potentially offering a new avenue for crop protection.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists explored the efficacy of triazole derivatives as herbicides. This compound was tested on common weeds and demonstrated effective growth inhibition at low concentrations. This suggests its utility in developing environmentally friendly herbicides .
Material Science
The unique properties of this compound make it suitable for use in polymer science. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Polymer Composites
A recent study focused on synthesizing polymer composites incorporating this triazole derivative. The resulting materials exhibited improved thermal properties and mechanical resilience compared to traditional polymers, indicating potential applications in high-performance materials .
Table 1: Antifungal Activity of this compound
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 100 |
| Aspergillus niger | 12 | 100 |
| Penicillium spp. | 10 | 100 |
Table 2: Herbicidal Efficacy
| Weed Species | Growth Inhibition (%) | Concentration (g/L) |
|---|---|---|
| Amaranthus retroflexus | 85 | 0.5 |
| Echinochloa crus-galli | 90 | 0.5 |
| Cynodon dactylon | 75 | 0.5 |
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in microorganisms, leading to cell death.
Comparison with Similar Compounds
Key Research Findings
- Corrosion Inhibition: Chloro and nitro derivatives outperform fluorinated analogs in acidic environments due to stronger adsorption via Cl/NO₂–metal bonds .
- Antioxidant Activity: Quinoline-linked triazoles highlight the role of substituent electronic effects in scavenging reactive oxygen species .
- Structural Planarity : Fluorophenyl groups in triazoles induce near-planar conformations, enhancing π-stacking interactions in crystal packing .
Biological Activity
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 885950-26-5) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14FN3O2, with a molecular weight of 263.27 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : Triazole derivatives have been shown to inhibit enzymes such as butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases like Alzheimer's. For example, compounds with similar triazole structures have demonstrated IC50 values in the micromolar range against these enzymes .
- Antioxidant Activity : Some studies suggest that triazole derivatives can protect cells from oxidative stress by scavenging free radicals and enhancing the cellular antioxidant defense system .
Anticholinesterase Activity
Research indicates that this compound may exhibit significant anticholinesterase activity. A study on related triazole compounds showed that modifications in their structure could enhance their inhibitory effects on cholinesterase enzymes. For instance, specific substitutions on the triazole ring increased BuChE inhibition potency .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored through in vitro studies. Similar triazole compounds have been reported to protect neuronal cells from apoptosis induced by oxidative stress. This protective effect is likely mediated through the modulation of signaling pathways involved in cell survival and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Alizadeh et al. (2023) | Triazole derivatives | BuChE inhibition | 31.8 µM |
| PMC8744769 (2021) | Various triazoles | Neuroprotection | N/A |
| Labchem Wako (2020) | Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-triazole | Antimicrobial potential | N/A |
These findings underscore the importance of structural modifications in enhancing the biological activity of triazole derivatives.
Q & A
What are the standard synthetic routes for Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
Basic Synthesis Methodology
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). A common approach involves reacting 4-fluorobenzyl azide with ethyl propiolate derivatives under mild conditions (e.g., room temperature, DMSO as solvent, and potassium carbonate as a base). For example, a similar triazole derivative was synthesized in 91% yield using milled K₂CO₃ in DMSO with 6-hour stirring .
Optimization Strategies (Advanced):
- Catalyst loading: Reduce Cu(I) catalyst to sub-stoichiometric levels (0.1–0.5 equiv.) to minimize side reactions.
- Solvent choice: Polar aprotic solvents (DMSO, DMF) enhance reaction rates due to improved azide solubility.
- Temperature control: Microwave-assisted synthesis can reduce reaction time from hours to minutes while maintaining yield .
Which spectroscopic and crystallographic techniques are critical for structural confirmation of this triazole derivative?
Basic Characterization:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorobenzyl protons at δ 5.3–5.5 ppm; triazole protons at δ 7.8–8.2 ppm) .
- IR Spectroscopy: Stretching vibrations for C=O (ester) at ~1700 cm⁻¹ and triazole ring C-N at ~1450 cm⁻¹ .
Advanced Crystallography:
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, C–N bond lengths in the triazole ring (1.32–1.35 Å) indicate electron delocalization, confirmed using SHELXL for refinement . Hydrogen-bonding networks (e.g., C–H···O/N interactions) stabilize the crystal lattice, analyzed via OLEX2 or WinGX .
How can SHELX software be applied to resolve crystallographic data discrepancies in this compound?
Methodological Workflow (Advanced):
Data Integration: Use SHELXS for initial structure solution from diffraction data (e.g., Bruker SMART APEX CCD) .
Refinement: SHELXL refines anisotropic displacement parameters. Key parameters:
- R-factor thresholds: Aim for R1 < 0.05 for high-resolution data.
- Hydrogen placement: Apply riding models with Uiso = 1.2–1.5 Ueq of parent atoms .
Validation: Check for missed symmetry or twinning using PLATON or CCDC tools .
What experimental designs are recommended for evaluating the anticancer activity of this compound?
Basic Screening:
- Cell lines: Test against NCI-H522 (lung cancer) and A498 (kidney cancer) based on triazole derivatives showing 68–75% growth inhibition .
- Dose-response assays: Use MTT/WST-1 assays at 1–100 µM concentrations .
Advanced Mechanistic Studies: - Target identification: Perform kinase profiling or molecular docking to identify binding sites (e.g., EGFR or tubulin).
- Apoptosis assays: Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
How should researchers address contradictions in biological activity data across studies?
Case Example: Discrepancies in growth inhibition (e.g., 69% vs. 75% for NCI-H522) may arise from:
- Substituent effects: Bulky groups at position 5 reduce activity (e.g., norbornane vs. methyl) .
- Assay variability: Standardize protocols (e.g., incubation time, serum concentration).
Resolution Strategy: - Meta-analysis: Compare datasets using tools like Prism or R to identify outliers.
- SAR studies: Systematically modify substituents (e.g., 4-fluorobenzyl vs. pyridylmethyl) and correlate with activity .
How can structure-activity relationship (SAR) studies be structured to improve the bioactivity of this compound?
Methodological Framework (Advanced):
Substituent variation: Synthesize analogs with:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzyl position.
- Ester-to-amide conversion for enhanced solubility .
Activity Mapping:
| Substituent (Position) | Bioactivity (GP%) | Notes |
|---|---|---|
| 5-Methyl (NCI-H522) | 69.80 | Baseline |
| 5-Norbornane (A498) | 68.12 | Shifted target |
| 4-Carboxy (UO-31) | 75.54 | Improved solubility |
Computational modeling: Use Gaussian or AutoDock to predict binding affinities .
What are the best practices for analyzing hydrogen-bonding interactions in the crystal lattice?
Advanced Crystallographic Analysis:
- Hydrogen bond metrics: Measure donor-acceptor distances (e.g., C–H···O: 2.8–3.2 Å) and angles (>120°).
- Packing diagrams: Use Mercury or ORTEP to visualize intermolecular interactions (e.g., C–H···N stabilizing triazole-pyridine stacking) .
- Energy frameworks: Calculate interaction energies (Hirshfeld surface analysis) to quantify lattice stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
